Home > Products > Screening Compounds P51854 > 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine -

5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-5709268
CAS Number:
Molecular Formula: C12H7F3N4
Molecular Weight: 264.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as well as X-ray crystallography [, ]. The presence of specific functional groups and their spatial arrangement are crucial for understanding the compound's biological activity and potential interactions with biological targets.

Chemical Reactions Analysis
  • Metal Complexation: The nitrogen atoms within the triazolopyrimidine scaffold can act as donor atoms to coordinate with metal ions, leading to the formation of metal complexes [, , , ].
Mechanism of Action

The mechanism of action of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives as anticancer agents is proposed to involve the inhibition of microtubule dynamics []. This disruption of microtubule function ultimately leads to cell cycle arrest and apoptosis, effectively inhibiting tumor growth.

Anticancer Activity:

Research has shown that specific derivatives of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit promising anticancer activity []. These compounds have demonstrated efficacy in inhibiting the growth of various cancer cell lines, highlighting their potential as novel chemotherapeutic agents.

Antimicrobial Activity:

Studies have also explored the antimicrobial potential of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Some derivatives have shown activity against bacterial and fungal strains, indicating their potential as novel antimicrobial agents [].

3-Cyano-2-(N-phenyl)carbamoylmethylthio-6-(thiophen-2-yl)-4-trifluoromethyl-pyridine

    Compound Description: This compound was one of several heterocyclic compounds containing a trifluoromethylpyridine scaffold investigated for insecticidal activity against Aphis gossypii insects. It exhibited potent activity against both nymph and adult A. gossypii, with levels nearing those of the reference insecticide acetamiprid. []

    Relevance: While this compound does not share the core triazolopyrimidine structure of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, its inclusion stems from the shared focus on trifluoromethyl-containing heterocycles as potential insecticides. Both highlight the exploration of this chemical space for insecticidal activity. []

7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) and its First-Row Transition Metal Complexes

    Compound Description: HftpO and its copper, cobalt, nickel, and zinc complexes were studied for their in vitro activity against Leishmania spp. and Trypanosoma cruzi. These complexes demonstrated higher efficacy than commercially available antiparasitic drugs. []

    Relevance: HftpO shares the core triazolopyrimidine scaffold with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The study highlights the potential of metal complexes derived from triazolopyrimidines as antiparasitic agents, suggesting a possible avenue for exploring the biological activity of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine metal complexes. []

6-Acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine and its Cyclocondensation Products

    Compound Description: This compound was subjected to cyclocondensation reactions with hydroxylamine and hydrazine, yielding 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenylisoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine and 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine, respectively. The pyrazole derivative further underwent pyrimidine ring cleavage under acidic conditions. []

    Relevance: The shared triazolopyrimidine core structure between this compound and 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine highlights the synthetic versatility of this scaffold and its ability to undergo various chemical transformations, potentially leading to diverse pharmacological profiles. []

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant) and its Metabolites

    Compound Description: Preladenant is a pyrazolotriazolopyrimidine derivative under investigation for its potential as a PET tracer for imaging cerebral adenosine A2A receptors. It exhibits high affinity for the target receptor and displays favorable brain kinetics. [] The patent application WO2012135084A1 focuses on the metabolites of Preladenant, specifically highlighting compound M9 as an adenosine A2A receptor antagonist. []

    Relevance: While Preladenant differs from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine in the overall structure, they both belong to the broader class of triazolopyrimidines. The research highlights the diverse biological activities displayed by members of this class and emphasizes their potential applications in medicinal chemistry, particularly in targeting neurological pathways. [, ]

Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Derivatives

    Compound Description: These derivatives were synthesized using a green chemistry approach employing 4,4'-trimethylenedipiperidine as an additive. []

    Relevance: These compounds share the core triazolopyrimidine scaffold with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, highlighting the diverse synthetic approaches and environmentally friendly methodologies employed in preparing this class of compounds. []

7-(Arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines

    Compound Description: This study investigated the crystal structures of three derivatives: one with a 3,5-dichlorophenyl substituent, one with a 2,4-dichlorophenyl substituent, and a hydrated derivative with a 4-chlorophenyl substituent. The research revealed variations in intermolecular interactions and hydrogen bonding patterns based on the substituent and hydration state. []

    Relevance: These compounds are structurally very similar to 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, differing primarily in the substituents on the phenyl ring and the presence of a methyl group instead of a phenyl group at the 5-position. This comparison emphasizes how subtle structural modifications can significantly impact the solid-state packing and potentially influence the physicochemical properties of these compounds. []

5-(Trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine Derivatives

    Compound Description: This research reports a one-pot, three-component synthesis of these compounds using ionic liquid as a solvent, highlighting a green chemistry approach. [, ]

    Relevance: These compounds share the triazolopyrimidine core and the 7-trifluoromethyl substituent with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The diverse aryl substituents at the 7-position in these derivatives underscore the possibility of exploring various substituents to fine-tune the pharmacological properties of this class of compounds. [, ]

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine

    Compound Description: The crystal structure of this compound, crystallized as a methanol disolvate, reveals a planar heterocyclic ring system and intermolecular hydrogen bonding interactions. []

    Relevance: Although this compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, its structural similarity to 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, particularly the presence of a trifluoromethylphenyl substituent, emphasizes the relevance of this substitution pattern in heterocyclic chemistry. []

Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: The crystal structure of this compound reveals a dihydropyrimidine ring adopting an envelope conformation and intermolecular hydrogen bonding interactions. []

    Relevance: The presence of the triazolopyrimidine core and a trifluoromethyl group in this compound, although at a different position compared to 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, highlights the recurring presence of these structural motifs in compounds with potential biological activity. []

Pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

    Compound Description: A series of these derivatives were synthesized and evaluated for their affinity towards human adenosine receptors. Compounds with a 2-(3-fluorophenyl), 2-(furan-2-yl), or 2-(furan-2-yl)-5-methyl substituent at the 2-position of the pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold exhibited high affinity and selectivity for A3 receptors. []

    Relevance: While these compounds have a pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, their structural similarity to 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, specifically the shared triazolopyrimidine moiety and exploration of aryl and heteroaryl substituents, emphasizes the importance of these structural features for biological activity, particularly in targeting adenosine receptors. []

7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines

    Compound Description: These derivatives, synthesized by incorporating a triazole moiety into the pyrimidine ring, were evaluated for anticonvulsant activity. The compound 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibited potent anticonvulsant activity in the maximal electroshock test. []

    Relevance: These compounds share the core triazolopyrimidine structure and the 5-phenyl substituent with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. This study highlights the potential of triazolopyrimidines as anticonvulsant agents, suggesting an avenue for exploring the neurological effects of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. []

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

    Compound Description: This compound, synthesized from N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride and ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrated high in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, surpassing the potency of cisplatin. []

    Relevance: Despite structural differences, this compound's triazolopyrimidine core and phenyl substituent resemble 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The research emphasizes the potential of these structural motifs for developing anticancer agents. []

[1,2,4]Triazolo[1,5-a]pyrimidine N-Ylides

    Compound Description: This study focuses on generating [, , ]triazolo[1,5-a]pyrimidine N-ylides through N(3)-alkylation followed by ylide generation and subsequent thermal rearrangement reactions leading to various heterocyclic compounds, including 2-cyanamidopyrimidines, imidazol-2-ylpyrimidines, and oxazolones. []

    Relevance: The utilization of [, , ]triazolo[1,5-a]pyrimidine as a starting material for generating N-ylides and their diverse reactivity highlights the synthetic potential of this scaffold, potentially applicable to the synthesis of analogs of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine and exploration of their chemical reactivity. []

2-((2-Oxo-2-phenylethyl/benzyl)thio)-10-phenyl-4,10-dihydro-9H-indeno[1,2-d][1,2,4]-triazolo[1,5-a]pyrimidin-9-ones

    Compound Description: This study reports a novel four-component synthesis of these compounds and their evaluation for antiproliferative activity. Several compounds demonstrated potent inhibition of breast cancer cell lines (MCF-7) with IC50 values below 10 µM. Molecular docking studies revealed favorable interactions with amino acid residues. []

    Relevance: The presence of the triazolopyrimidine core in these compounds, despite structural differences from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, further demonstrates the importance of this scaffold in medicinal chemistry and its potential for developing anticancer agents. []

Adamantylated 1,2,4-triazolo[4,3-a]pyrimidinium-5-olates (Mesomeric Betaines)

    Compound Description: These compounds, prepared via C-N coupling of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with adamantyl derivatives, are interesting due to their mesomeric betaine character. Treatment with lithium bis(trimethylsilyl)amide generates anionic carbenes, subsequently trapped to form diverse heterocyclic compounds. []

    Relevance: Though structurally distinct from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, the use of 1,2,4-triazolo[1,5-a]pyrimidine derivatives to access mesomeric betaines and generate anionic carbenes suggests a potential avenue for exploring the chemistry of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine and potentially accessing novel chemical space. []

2,5,7-Tri(het)aryl-[1,2,4]triazolo[1,5-a]pyrimidines

    Compound Description: These Y-type push-pull systems were synthesized via transition-metal-free C-H functionalization, introducing various substituents at the C-5 and C-7 positions. Their optical and electrochemical properties were investigated. []

    Relevance: These compounds share the core triazolopyrimidine scaffold with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The introduction of various aryl and heteroaryl substituents highlights the possibility of modulating the electronic properties and, consequently, the potential applications of triazolopyrimidines in materials science. []

Fluorine-18 and Iodine-123 Labeled Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives

    Compound Description: This study describes the development of PET and SPECT radiotracers targeting A2A receptors, essential for evaluating new pharmaceuticals for movement disorders. Sixteen pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine-based ligands were synthesized, and their binding affinities to recombinant human A2A receptors were assessed. Six promising candidates were radiolabeled and evaluated in nonhuman primates, leading to the identification of [18F]MNI-444 and [123I]MNI-420 as potential PET and SPECT radiopharmaceuticals. []

    Relevance: Although these compounds differ from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine in the overall structure, they share the triazolopyrimidine moiety and highlight its utility in designing radiotracers for imaging studies, specifically targeting A2A receptors. This suggests potential applications for radiolabeled derivatives of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine in similar contexts. []

Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2',3':5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine

    Compound Description: This study details the synthesis of these compounds starting from 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile, highlighting the use of various reagents and reaction conditions to achieve structural diversity. []

    Relevance: These compounds, while structurally distinct from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, highlight the broad scope of triazolopyrimidine chemistry and the ability to incorporate this scaffold into diverse fused heterocyclic systems. []

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: These compounds were identified as active mediator release inhibitors using a human basophil histamine release assay, showing potential as antiasthma agents. Various derivatives, particularly those with 5-[3-(trifluoromethyl)phenyl]-, 5-(3-bromophenyl)-, 5-[3-(difluoromethoxy)phenyl]-, and 5-(4-pyridinyl)- substituents, exhibited significant activity and were selected for further pharmacological evaluation. []

    Relevance: These compounds, although structurally distinct from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, share the common triazolopyrimidine moiety. The diverse aryl substituents at the 5-position and their impact on biological activity highlight the potential for modifying the 5-phenyl substituent in 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine to fine-tune its pharmacological properties. []

6-Cyano-1,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones

    Compound Description: This study investigates the synthesis, alkylation, and Dimroth rearrangement of these compounds. A novel alkylation process using triethyl orthoformate and a unique participation of the cyano group in the rearrangement were observed. []

    Relevance: This study, while not directly focusing on 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, highlights the diverse reactivity and potential for skeletal rearrangements within the triazolopyrimidine class. These findings could inform potential synthetic strategies or transformations relevant to 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. []

6-Acetyl-2-arylhydrazone Derivatives of Thiazolo[3,2-a]pyrimidine

    Compound Description: These compounds are identified as synthetic precursors for triazolo[4,3-a]pyrimidines, a class of compounds with known anticancer activity. The study focuses on their synthesis and structural characterization, including X-ray crystallographic analysis of a representative compound. []

    Relevance: Though structurally different from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, these compounds highlight the importance of developing synthetic strategies for accessing various triazolopyrimidine derivatives, particularly those with potential anticancer activities. []

Polysubstituted and Condensed Pyrazolopyranopyrimidine and Pyrazolopyranotriazine Derivatives

    Compound Description: This study describes the synthesis and antimicrobial evaluation of these compounds. Several compounds, particularly those containing pyrazolopyranotriazine or specific pyrazolopyranopyrimidine scaffolds, exhibited potent antibacterial activity comparable to norfloxacin, while one showed promising antifungal activity compared to fluconazole. []

    Relevance: Despite structural differences from 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, this study highlights the broader context of heterocyclic chemistry and the development of novel antimicrobial agents. It underscores the importance of exploring diverse structural motifs and chemical space for discovering new therapeutic agents. []

Properties

Product Name

5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C12H7F3N4

Molecular Weight

264.21 g/mol

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)10-6-9(8-4-2-1-3-5-8)18-11-16-7-17-19(10)11/h1-7H

InChI Key

NRCLELLRAKOLNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.